molecular formula C23H16N4 B14949524 2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine

2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B14949524
M. Wt: 348.4 g/mol
InChI Key: BUJPMSVWOMVVDK-UHFFFAOYSA-N
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Description

2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of an imidazo[1,2-b][1,2,4]triazine core with three phenyl groups attached at positions 2, 6, and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,4,6-triphenyl-1,3,5-triazine with suitable reagents can lead to the formation of the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl rings .

Scientific Research Applications

2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce oxidative stress or apoptosis in cancer cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 3,6,7-Triphenylfuro[2,3-e]imidazo[1,2-b][1,2,4]triazine
  • 7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine
  • 8-Aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazin-4-ones

Uniqueness

2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific substitution pattern and the presence of three phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

2,6,7-triphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C23H16N4/c1-4-10-17(11-5-1)20-16-24-23-25-21(18-12-6-2-7-13-18)22(27(23)26-20)19-14-8-3-9-15-19/h1-16H

InChI Key

BUJPMSVWOMVVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C(N=C3N=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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